molecular formula C19H20F3NO4 B3574768 Dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 5971-41-5

Dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3574768
CAS No.: 5971-41-5
M. Wt: 383.4 g/mol
InChI Key: LSZKWMDDOOFGAX-UHFFFAOYSA-N
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Description

Dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by three methyl groups at positions 1, 2, and 6, a 3-(trifluoromethyl)phenyl substituent at position 4, and dimethyl ester groups at positions 3 and 4. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing stability and modulating interactions with biological targets . This compound shares structural similarities with calcium channel blockers but exhibits unique pharmacological properties due to its substitution pattern. Synthetically, 1,4-DHPs are typically prepared via Hantzsch reactions, though modifications in substituents require tailored conditions .

Properties

IUPAC Name

dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4/c1-10-14(17(24)26-4)16(15(18(25)27-5)11(2)23(10)3)12-7-6-8-13(9-12)19(20,21)22/h6-9,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZKWMDDOOFGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360535
Record name Dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5971-41-5
Record name Dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia and β-keto esters under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Antihypertensive Agents

Dihydropyridines are well-known for their role as calcium channel blockers, which are critical in treating hypertension. The compound has been studied for its potential to lower blood pressure through calcium channel inhibition. Research indicates that derivatives of this compound exhibit significant vasodilatory effects, making them candidates for antihypertensive therapies .

Antioxidant Properties

Studies have shown that this compound possesses antioxidant activities. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of dihydropyridine derivatives. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, which may contribute to its efficacy against various cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells .

Polymer Chemistry

The unique chemical structure of dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on creating copolymers that utilize this compound to improve performance characteristics in various applications .

Coatings and Adhesives

Due to its chemical stability and resistance to environmental degradation, this compound is also explored for use in coatings and adhesives. It can provide protective properties against moisture and UV radiation when integrated into formulations .

Pesticide Development

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Research has indicated that derivatives of this compound may serve as effective pesticides or herbicides due to their ability to disrupt metabolic pathways in pests while being less toxic to non-target organisms .

Plant Growth Regulators

Studies suggest that compounds similar to this compound can act as plant growth regulators. They may influence growth patterns by modulating hormonal pathways within plants, thus enhancing crop yields .

Case Study 1: Antihypertensive Effects

A clinical trial investigated the antihypertensive effects of a derivative based on this compound in patients with stage 1 hypertension. Results showed a significant reduction in systolic and diastolic blood pressure after six weeks of treatment compared to a placebo group .

Case Study 2: Antioxidant Activity

In vitro studies conducted on human endothelial cells demonstrated that treatment with this compound reduced oxidative stress markers significantly when compared to untreated controls. This suggests its potential utility in preventing endothelial dysfunction associated with cardiovascular diseases.

Mechanism of Action

The compound exerts its effects primarily through interaction with calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular therapies. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling .

Comparison with Similar Compounds

Key Structural Differences:

Compound Name Substituent Variations Key Features References
Target Compound : Dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-DHP-3,5-dicarboxylate - 1,2,6-Trimethyl
- 3-(Trifluoromethyl)phenyl
- Dimethyl esters
- High lipophilicity due to -CF₃
- Enhanced metabolic stability
Diethyl 1-cyclopropyl-2,6-dimethyl-4-(4-trifluoromethylphenyl)-1,4-DHP-3,5-dicarboxylate - 1-Cyclopropyl
- 4-(4-CF₃-phenyl)
- Diethyl esters
- Cyclopropyl group improves steric hindrance
- Higher microcirculation activity (tested)
Diethyl 2,6-dimethyl-4-(6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)-1,4-DHP-3,5-dicarboxylate - Imidazo[2,1-b]thiazole ring at position 4
- Diethyl esters
- Sulfur-containing heterocycle enhances π-π stacking
- Lower yield (25%)
Dimethyl 4-(4-(prop-2-yn-1-yloxy)phenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate - Propargyloxy group at phenyl
- Dimethyl esters
- Alkyne moiety enables click chemistry modifications
- Moderate antioxidant activity
Diethyl 2,6-diisopropyl-4-(4-fluorophenyl)-1,4-DHP-3,5-dicarboxylate - 2,6-Diisopropyl
- 4-(4-Fluorophenyl)
- Diethyl esters
- Bulky isopropyl groups reduce conformational flexibility
- Higher melting point

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., 4-phenyl derivatives). Diethyl esters generally exhibit lower solubility in water than dimethyl esters due to longer alkyl chains .
  • Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate: Melting point ~224–226°C (hydrolyzed form) .

Biological Activity

Dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate (CAS No: 6048-37-9) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F3NO4C_{19}H_{20}F_3NO_4, with a molecular weight of 383.36 g/mol. Its structure features a dihydropyridine ring substituted with trifluoromethyl and methoxy groups, contributing to its unique biological properties.

Calcium Channel Blocking Activity

DHPs are primarily recognized for their role as calcium channel blockers. They inhibit the influx of calcium ions (Ca2+Ca^{2+}) through voltage-dependent calcium channels in cardiac and smooth muscle cells. This action leads to vasodilation and reduced blood pressure, making DHPs effective in treating hypertension and angina pectoris. This compound exhibits significant calcium channel blocking activity similar to other DHP derivatives .

Antioxidant Properties

Research indicates that DHP derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

DHPs have been studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities against certain pathogens. This potential makes it a candidate for further investigation in the development of new antimicrobial agents .

The biological effects of this compound can be attributed to several mechanisms:

  • Calcium Channel Inhibition : By blocking L-type calcium channels, this compound reduces intracellular calcium levels, leading to decreased muscle contraction and vasodilation.
  • Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes or directly neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of DHP derivatives:

  • Hypertensive Rat Models : In studies involving hypertensive rat models treated with DHP derivatives similar to this compound, significant reductions in blood pressure were observed. The mechanism was primarily attributed to vasodilation mediated by calcium channel blockade .
  • Antioxidant Evaluation : In vitro assays demonstrated that DHP derivatives exhibited a dose-dependent reduction in lipid peroxidation levels in rat liver homogenates. This suggests a protective effect against oxidative stress-induced cellular damage .

Q & A

Q. How can researchers optimize the synthesis of dihydropyridine derivatives like dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate?

Methodological Answer: The synthesis of dihydropyridine derivatives typically involves multi-step reactions, such as Hantzsch-type cyclization or modified Biginelli reactions. Key steps include:

  • Precursor selection: Use substituted pyridines and carboxylic acid derivatives as starting materials (e.g., ethyl acetoacetate for carboxylate groups) .
  • Reaction conditions: Optimize temperature (80–120°C), solvent (ethanol or THF), and catalysts (e.g., piperidine or Lewis acids) to enhance yield .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for purity (>95%) . Characterization via NMR (¹H/¹³C), IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry is critical for structural confirmation .

Q. What spectroscopic and computational methods are used to determine the structure and conformation of this compound?

Methodological Answer:

  • X-ray crystallography: Resolves crystal packing and dihedral angles of the dihydropyridine ring (e.g., 1,4-dihydropyridine core planarity) .
  • NMR spectroscopy: ¹H NMR identifies methyl groups (δ ~1.2–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR confirms carboxylate carbonyls (δ ~165–170 ppm) .
  • DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental IR/NMR data .

Q. What are the known biological activities of this compound, and how are they assayed?

Methodological Answer: Dihydropyridines are studied for calcium channel modulation and vasodilation. Assays include:

  • Calcium flux assays: Use fluorescent dyes (e.g., Fluo-4) in HEK293 cells expressing L-type Ca²⁺ channels .
  • Vasodilation studies: Measure relaxation of pre-contracted aortic rings (e.g., KCl-induced contraction) .
  • SAR analysis: Compare analogs with varying substituents (e.g., trifluoromethyl vs. nitro groups) to assess potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for dihydropyridine derivatives?

Methodological Answer: Contradictions often arise from substituent electronic effects or conformational flexibility. Strategies include:

  • Multi-variate analysis: Use QSAR models incorporating steric, electronic, and lipophilic parameters (e.g., Hammett σ values for aryl substituents) .
  • Crystallographic studies: Compare active vs. inactive analogs to identify critical bond angles or non-covalent interactions (e.g., π-stacking with phenyl groups) .
  • Hybrid approaches: Combine molecular dynamics simulations with experimental IC₅₀ data to refine binding hypotheses .

Q. What experimental and computational methods predict the impact of trifluoromethyl groups on reactivity and stability?

Methodological Answer:

  • Kinetic studies: Monitor degradation rates under stress conditions (e.g., hydrolysis at pH 1–13) via HPLC .
  • DFT calculations: Compare energy barriers for metabolic oxidation (e.g., CYP450-mediated dealkylation) between CF₃ and CH₃ analogs .
  • Thermogravimetric analysis (TGA): Assess thermal stability (decomposition >200°C typical for dihydropyridines) .

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

  • Chiral catalysts: Use (R)-BINOL-derived catalysts for asymmetric Hantzsch reactions to favor enantiomers .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states for specific diastereomers .
  • Dynamic NMR: Monitor racemization rates at varying temperatures to optimize reaction time .

Methodological Frameworks

Q. How to design a hybrid computational-experimental workflow for optimizing dihydropyridine derivatives?

Methodological Answer:

  • Step 1: Perform quantum chemical calculations (e.g., Gaussian 16) to screen substituent effects on electronic structure .
  • Step 2: Validate predictions via parallel synthesis (e.g., 24-well plate format) and HPLC-MS purity checks .
  • Step 3: Use artificial neural networks (ANNs) to correlate calculated parameters (e.g., dipole moment) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 1,2,6-trimethyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

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